Ginsenoyne D
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Overview
Description
Ginsenoyne D is a rare ginsenoside, a type of triterpenoid saponin found in the Panax genus, particularly in Panax ginseng and Panax quinquefolius. Ginsenosides are known for their pharmacological benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ginsenoyne D involves enzymatic transformation methods, where specific hydrolysis of the side chain glycogroups of ginsenosides is achieved using glycosidases from microbial cultures and plant extraction . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are commonly used in these processes .
Industrial Production Methods: Industrial production of this compound leverages synthetic biology techniques to produce rare ginsenosides on a large scale. This involves the construction of microbial chassis, mainly in Saccharomyces cerevisiae, to produce these compounds effectively .
Chemical Reactions Analysis
Types of Reactions: Ginsenoyne D undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis . These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and hydrolytic enzymes . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and reaction efficiency .
Major Products Formed: The major products formed from the reactions of this compound include various deglycosylated derivatives, which are more readily absorbed into the bloodstream and exhibit enhanced biological activity .
Scientific Research Applications
Ginsenoyne D has a wide range of scientific research applications. In chemistry, it is used to study the biosynthesis and metabolic pathways of ginsenosides . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Ginsenoyne D involves its interaction with various molecular targets and pathways. It modulates the activity of transcription factors such as MYB, bHLH-MYC, and WRKY, which are involved in the regulation of ginsenoside biosynthesis . Additionally, this compound affects the hallmarks of cancer cells, including high metabolic activity, mitochondrial dysfunction, and resistance to cell death, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Ginsenoyne D is unique among ginsenosides due to its specific structure and biological activity. Similar compounds include other rare ginsenosides such as ginsenoside Rg3, Rh2, and compound K . These compounds also exhibit significant pharmacological effects, but this compound stands out for its enhanced bioavailability and potency .
Properties
CAS No. |
138828-83-8 |
---|---|
Molecular Formula |
C17H26O2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
8-(3-heptyloxiran-2-yl)octa-4,6-diyn-3-ol |
InChI |
InChI=1S/C17H26O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h15-18H,3-7,10,13-14H2,1-2H3 |
InChI Key |
WDZQEROINMBCOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(CC)O |
Origin of Product |
United States |
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